

A Comprehensive Technical Guide to 2-Iodobenzamide: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: **2-Iodobenzamide**

Cat. No.: **B1293540**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and reactivity of **2-Iodobenzamide**. This versatile compound serves as a crucial building block in organic synthesis and medicinal chemistry, offering a reactive site for various transformations.

Core Physical and Chemical Properties

2-Iodobenzamide is a white to off-white solid organic compound.^[1] Its core structure consists of a benzene ring substituted with an iodine atom at the 2-position and an amide group at the 1-position.^[1] The presence of the iodine atom significantly influences its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1]

Quantitative Data Summary

The key physical and chemical properties of **2-Iodobenzamide** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ INO	[2]
Molecular Weight	247.03 g/mol	[2]
Melting Point	184 °C	[2] [3]
Boiling Point	322.5 °C at 760 mmHg	[3]
Predicted Density	1.897 ± 0.06 g/cm ³	[3]
Predicted pKa	15.46 ± 0.50	[3]
Appearance	White to Light yellow to Light orange powder to crystal	[1] [3]
Purity	>98.0%	[1]

Experimental Protocols: Synthesis of 2-Iodobenzamide

The synthesis of **2-Iodobenzamide** is typically achieved through a two-step process starting from 2-Iodobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol is adapted from the general method for preparing acyl chlorides from carboxylic acids.[\[4\]](#)[\[5\]](#)

Materials:

- 2-Iodobenzoic acid
- Thionyl chloride (SOCl₂)
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-Iodobenzoic acid (1.0 equivalent).[5]
- Carefully add an excess of thionyl chloride (approximately 5 equivalents) to the flask.[4]
- Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]
- After the reaction is complete, allow the mixture to cool to room temperature.[4]
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[4]
- The resulting crude 2-Iodobenzoyl chloride can be used in the next step without further purification.[4]

Step 2: Synthesis of 2-Iodobenzamide

This protocol is based on the general synthesis of amides from acyl chlorides.

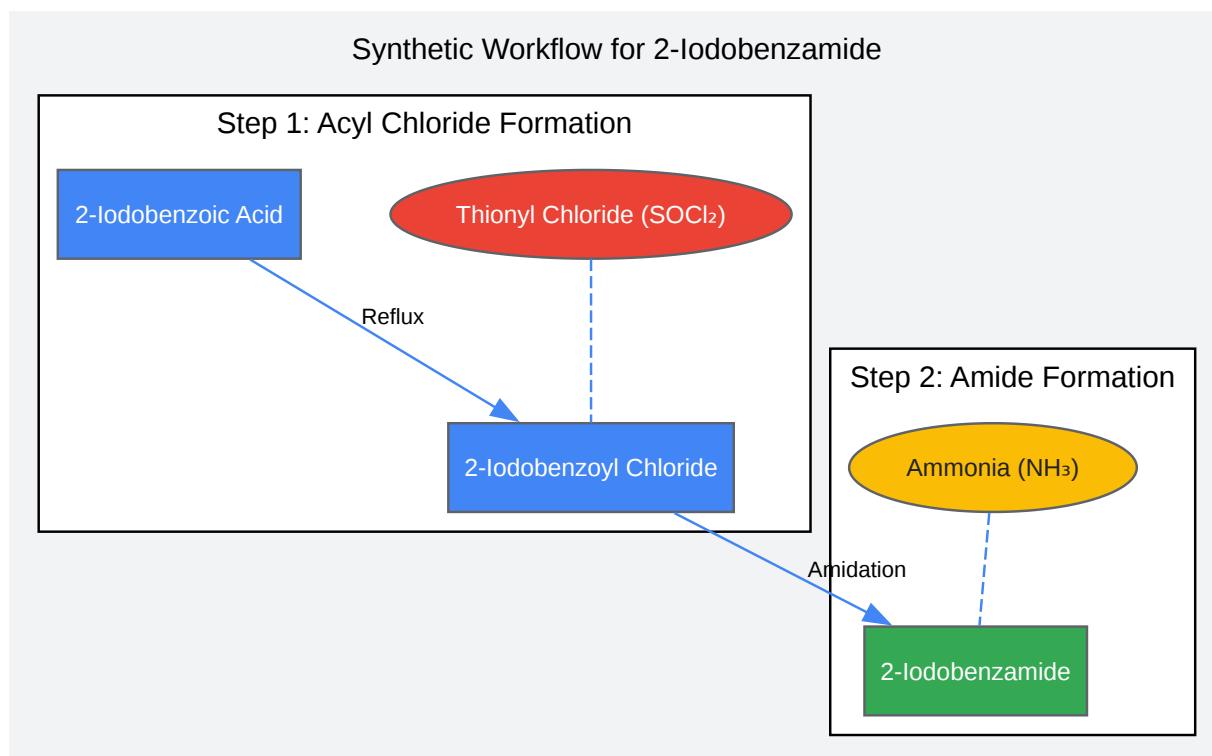
Materials:

- 2-Iodobenzoyl chloride (from Step 1)
- Ammonia (aqueous solution or gas)
- Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

- Standard workup and purification equipment

Procedure:

- Dissolve the crude 2-iodobenzoyl chloride in an anhydrous aprotic solvent in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a slight excess of concentrated aqueous ammonia to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, if a precipitate (**2-Iodobenzamide**) has formed, it can be collected by vacuum filtration, washed with cold water, and dried.
- If the product remains in solution, quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
- The crude **2-Iodobenzamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Caption: Synthetic workflow for **2-Iodobenzamide**.

Reactivity and Applications

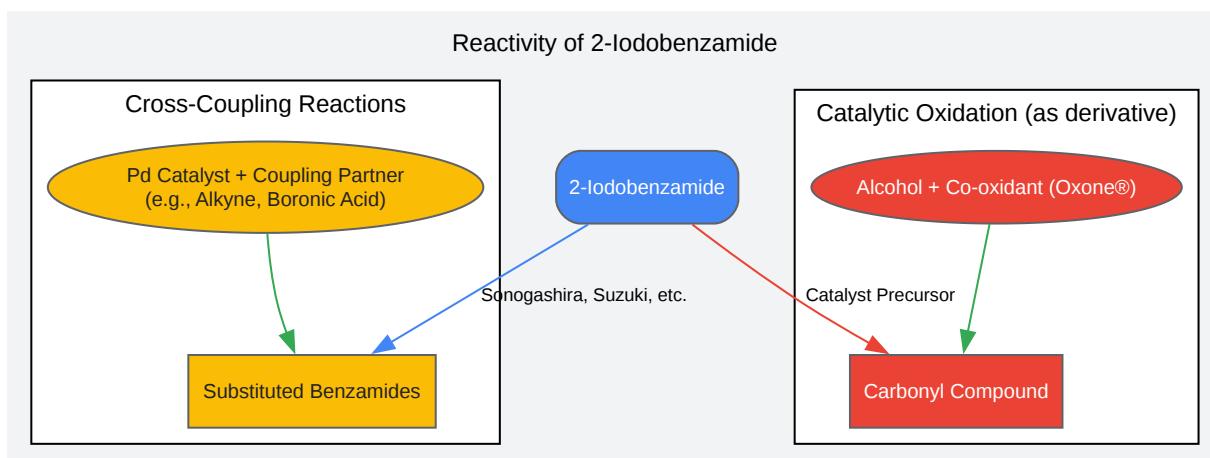
2-Iodobenzamide is a valuable synthetic intermediate due to the reactivity of both the carbon-iodine bond and the amide group.^[6]

Cross-Coupling Reactions

The carbon-iodine bond provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig amidation.^{[5][6]} These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular scaffolds.^{[5][6]} For example, it is used as a precursor for synthesizing indenoisoquinoline derivatives and benzo[d]isothiazol-3(2H)-ones.^[6]

Catalytic Applications

Derivatives of **2-iodobenzamide** have been shown to act as efficient, environmentally benign catalysts for the oxidation of alcohols to their corresponding carbonyl compounds.[7][8] These reactions often utilize Oxone® as a co-oxidant and can be performed at room temperature.[7][8] The catalytic activity stems from the in-situ generation of hypervalent iodine species.[7] Specifically, N-isopropyl-**2-iodobenzamide** and its derivatives have been studied for this purpose.[7]



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Caption: Key reactions involving **2-Iodobenzamide**.

Safety and Handling

2-Iodobenzamide should be handled with care. It is advisable to avoid contact with skin, eyes, and clothing, and to prevent ingestion and inhalation.[9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.[9] It is incompatible with strong oxidizing agents.[9] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

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